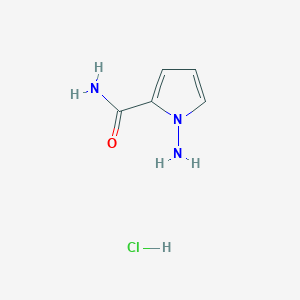

1-Amino-1H-pyrrole-2-carboxamide hydrochloride

Description

Properties

IUPAC Name |

1-aminopyrrole-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O.ClH/c6-5(9)4-2-1-3-8(4)7;/h1-3H,7H2,(H2,6,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFWSYEWXVAYYBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Amino-1H-pyrrole-2-carboxamide hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Pyrrole Scaffold

The pyrrole ring is a fundamental five-membered aromatic heterocycle that serves as a cornerstone in the architecture of numerous biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged scaffold in medicinal chemistry.[2] From the life-sustaining core of heme and chlorophyll to potent antibacterial and anticancer agents, the versatility of the pyrrole moiety is well-documented.[2][3] This guide focuses on a specific, yet promising, derivative: 1-Amino-1H-pyrrole-2-carboxamide hydrochloride (CAS Number: 1630906-75-0).

This document aims to provide a comprehensive technical overview of this compound, moving beyond basic supplier data to offer insights into its synthesis, potential applications, and robust experimental protocols. As a Senior Application Scientist, the goal is to equip fellow researchers with the foundational knowledge and practical guidance necessary to explore the full potential of this intriguing molecule.

Physicochemical Properties and Structural Attributes

This compound presents as a stable, crystalline solid, amenable to standard laboratory handling procedures.[4][5] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1630906-75-0 | [4][5][6] |

| Molecular Formula | C5H8ClN3O | [4][5] |

| Molecular Weight | 161.59 g/mol | [4][5] |

| Appearance | Solid | [7] |

| Purity | Typically ≥97% | [5] |

| Storage | Inert atmosphere, Room Temperature | [4] |

| SMILES | C1=CN(C(=C1)C(=O)N)N.Cl | [4] |

| InChIKey | WXHLTDFUEACLBE-UHFFFAOYSA-N | [8] |

The structure features a pyrrole ring N-aminated at the 1-position and substituted with a carboxamide group at the 2-position. The hydrochloride salt form enhances its solubility in aqueous media, a desirable characteristic for biological assays. The free base, 1-Amino-1H-pyrrole-2-carboxamide, has a CAS number of 159326-69-9.[8][9]

Proposed Synthesis and Derivatization Strategies

Caption: Retrosynthetic analysis of this compound.

A forward synthesis could proceed as follows:

-

Pyrrole Ring Formation: The pyrrole-2-carboxylate core can be synthesized via several established methods, such as the Paal-Knorr synthesis or the Hantzsch pyrrole synthesis, from simple, commercially available starting materials.[1]

-

N-Amination: The introduction of the amino group at the N-1 position can be achieved using an aminating agent like hydroxylamine-O-sulfonic acid or a related reagent. This step is crucial and may require optimization of reaction conditions to achieve regioselectivity.

-

Amidation: The ester of the pyrrole-2-carboxylate can be converted to the primary carboxamide. This is typically achieved by reaction with ammonia or a protected form of ammonia, followed by deprotection.

-

Salt Formation: The final step involves treating the free base with hydrochloric acid in a suitable solvent to precipitate the hydrochloride salt.

Derivatization Potential

The structure of this compound offers several handles for chemical modification to explore structure-activity relationships (SAR):

-

Carboxamide Nitrogen: Alkylation or arylation of the carboxamide nitrogen can introduce steric bulk and modulate hydrogen bonding capacity.

-

Pyrrole Ring: Electrophilic substitution on the pyrrole ring, likely at the 4- or 5-position, can be used to introduce a variety of substituents.

-

1-Amino Group: Acylation or reductive amination of the 1-amino group can be performed to introduce diverse functional groups.

Potential Biological and Pharmacological Profile

While direct biological data for this compound is scarce, the broader class of pyrrole-2-carboxamides has shown significant promise in various therapeutic areas.

Antibacterial Activity: A Primary Focus

A notable application of pyrrole-2-carboxamides is in the development of novel antibacterial agents.[3][7] Specifically, derivatives of this scaffold have been identified as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter for mycolic acids in Mycobacterium tuberculosis.[7]

Hypothetical Mechanism of Action:

Caption: Hypothetical mechanism of action targeting MmpL3.

The N-amino and carboxamide functionalities of this compound could potentially form key hydrogen bond interactions within the active site of target proteins like MmpL3.[7]

Experimental Protocols

The following are detailed, step-by-step hypothetical protocols for the synthesis, characterization, and preliminary biological evaluation of this compound.

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound from a suitable pyrrole precursor.

Materials:

-

Ethyl 1-amino-1H-pyrrole-2-carboxylate (hypothetical precursor)

-

Anhydrous ammonia

-

Methanol

-

Hydrochloric acid (ethanolic solution)

-

Round-bottom flask, condenser, magnetic stirrer, and other standard glassware

Procedure:

-

Amidation:

-

Dissolve ethyl 1-amino-1H-pyrrole-2-carboxylate (1 equivalent) in methanol in a sealed pressure vessel.

-

Cool the solution to -78 °C and bubble anhydrous ammonia gas through the solution for 30 minutes.

-

Seal the vessel and allow it to warm to room temperature. Stir for 48 hours.

-

Carefully vent the vessel and concentrate the reaction mixture under reduced pressure.

-

-

Purification of the Free Base:

-

Purify the crude 1-amino-1H-pyrrole-2-carboxamide by column chromatography on silica gel.

-

-

Salt Formation:

-

Dissolve the purified free base in a minimal amount of anhydrous methanol.

-

Slowly add a 1.1 M solution of ethanolic HCl (1.1 equivalents) with stirring.

-

The hydrochloride salt should precipitate. If not, add diethyl ether to induce precipitation.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

-

Protocol 2: Characterization

Objective: To confirm the identity and purity of the synthesized compound.

Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

-

Mass Spectrometry (MS): Obtain a high-resolution mass spectrum to confirm the molecular weight and elemental composition.

-

High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound.

Protocol 3: In Vitro Antibacterial Screening

Objective: To evaluate the antibacterial activity of this compound against a panel of bacteria.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium smegmatis)

-

Mueller-Hinton broth (or appropriate growth medium)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare Stock Solution: Dissolve the compound in sterile DMSO to a concentration of 10 mg/mL.

-

Serial Dilutions: Perform two-fold serial dilutions of the stock solution in the appropriate growth medium in a 96-well plate.

-

Bacterial Inoculum: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard and dilute it to the final working concentration.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at the optimal temperature for bacterial growth for 18-24 hours.

-

Determine Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Sources

- 1. Pyrrole - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FCKeditor - Resources Browser [fder.unr.edu.ar]

- 5. calpaclab.com [calpaclab.com]

- 6. 1630906-75-0|this compound|BLD Pharm [bldpharm.com]

- 7. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-Amino-1H-pyrrole-2-carboxamide | C5H7N3O | CID 10419180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 159326-69-9|1-Aminopyrrole-2-carboxamide|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to 1-Amino-1H-pyrrole-2-carboxamide Hydrochloride: A Key Building Block in Targeted Protein Degradation

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and significance of 1-Amino-1H-pyrrole-2-carboxamide hydrochloride (CAS: 1630906-75-0). This compound has emerged as a valuable building block in the rapidly evolving field of targeted protein degradation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document will delve into the structural characteristics of the molecule, its physicochemical properties, and its role as a foundational component in the development of novel therapeutics. While detailed experimental data remains proprietary in many instances, this guide synthesizes available information to provide a strong conceptual and practical framework for researchers in the field.

Introduction: The Rise of Pyrrole Scaffolds in Medicinal Chemistry

The pyrrole ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a versatile component in designing molecules that interact with biological targets. The pyrrole-2-carboxamide moiety, in particular, has been explored for a range of therapeutic applications, including the development of potent inhibitors for bacterial enzymes.[2] The introduction of an amino group at the N1 position of the pyrrole ring, as seen in 1-Amino-1H-pyrrole-2-carboxamide, offers a unique structural and functional modification, opening new avenues for molecular design, especially in the context of induced protein degradation.

Molecular Structure and Physicochemical Properties

This compound is the salt form of the parent compound, 1-Amino-1H-pyrrole-2-carboxamide. The hydrochloride salt enhances the compound's stability and solubility in aqueous media, which is advantageous for its use in biological assays and as a synthetic precursor.

Structural Features

The core of the molecule is a pyrrole ring, which is substituted at the C2 position with a carboxamide group (-C(=O)NH2) and at the N1 position with an amino group (-NH2). The hydrochloride form indicates that the molecule is protonated, likely at one of the basic nitrogen atoms, to form a salt with chloride as the counter-ion.

Molecular Structure Visualization

Caption: 2D representation of this compound.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of 1-Amino-1H-pyrrole-2-carboxamide and its hydrochloride salt.

| Property | Value (Hydrochloride Salt) | Value (Parent Compound) | Reference(s) |

| CAS Number | 1630906-75-0 | 159326-69-9 | [3][4] |

| Molecular Formula | C₅H₈ClN₃O | C₅H₇N₃O | [3][5] |

| Molecular Weight | 161.59 g/mol | 125.13 g/mol | [3][5] |

| Appearance | Typically a white to off-white solid | Solid | [6] |

| SMILES | C1=CN(C(=C1)C(=O)N)N.Cl | C1=CN(C(=C1)C(=O)N)N | [5][7] |

| Purity | Typically ≥97% | ≥95% | [3][4] |

Spectral Characterization (Anticipated)

While specific spectral data for this compound is not widely published in peer-reviewed literature, we can anticipate the key features based on its structure. Chemical suppliers like ChemicalBook claim to possess ¹H NMR, IR, and MS data for this compound.[7]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole ring, the amide (-NH₂) protons, and the N-amino (-NH₂) protons. The chemical shifts and coupling constants of the pyrrole protons would confirm the substitution pattern.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would show characteristic signals for the five carbons of the pyrrole ring and the carbonyl carbon of the amide group.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by stretching vibrations for the N-H bonds of both the amino and amide groups, as well as a strong absorption for the C=O bond of the amide.

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the parent compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Synthesis Strategies: A Conceptual Framework

One potential approach could involve the construction of the pyrrole ring with a precursor to the N-amino group already in place. For instance, the Piloty-Robinson pyrrole synthesis utilizes hydrazine, which could potentially be adapted to form the N-amino functionality.[1] Alternatively, a pre-formed pyrrole-2-carboxamide could be N-aminated, although this can be a challenging transformation.

The final step would involve the formation of the hydrochloride salt, which is typically achieved by treating a solution of the free base with hydrochloric acid.[8]

Conceptual Synthesis Workflow

Caption: A conceptual workflow for the synthesis of the target compound.

Applications in Drug Discovery: A Building Block for Targeted Protein Degradation

The primary application noted for this compound is as a "Protein Degrader Building Block".[3] This strongly positions the molecule within the field of PROTACs.

PROTACs are heterobifunctional molecules that consist of three components: a ligand that binds to a target protein of interest, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[9][10] By bringing the target protein and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.

The structure of this compound suggests it could function as a novel ligand or a component of a ligand for an E3 ligase. The discovery of new E3 ligase ligands is a critical area of research in the PROTAC field, as it expands the scope of degradable proteins and can potentially overcome resistance mechanisms.[11][12] The unique N-amino functionality and the carboxamide group could provide key interactions within the binding pocket of an E3 ligase.

PROTAC Mechanism of Action

Caption: The catalytic cycle of a PROTAC, leading to target protein degradation.

Safety and Handling

Based on available information, this compound should be handled with care in a laboratory setting.

-

Hazard Statements: A GHS classification of H302 ("Harmful if swallowed") has been associated with the parent compound, 1H-pyrrole-2-carboxamide.[13]

-

Storage: The compound should be stored at room temperature in an inert atmosphere.[6] It is advisable to keep it in a tightly sealed container to prevent moisture absorption.[6]

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed when handling this compound.

Conclusion and Future Perspectives

This compound is a promising chemical entity for researchers engaged in the design and synthesis of novel therapeutics, particularly in the domain of targeted protein degradation. Its unique N-amino-pyrrole-carboxamide scaffold offers new possibilities for developing ligands for E3 ligases or other components of PROTACs. As the field of targeted protein degradation continues to expand, the demand for novel, versatile building blocks like this compound will undoubtedly grow. Further elucidation of its synthesis, reactivity, and specific applications in published literature will be crucial for realizing its full potential in drug discovery.

References

-

FDER. This compound. Available from: [Link]

- Google Patents. WO 2016/175555 A2.

-

Atomax. This compound, min 97%, 1 gram. Available from: [Link]

-

Bouling Chemical Co., Limited. 1-Amino-1H-Pyrrole-2-Carboxamide | Properties, Uses, Safety Data & Supplier Information. Available from: [Link]

- Hughes, S. J., & Ciulli, A. (2017). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Methods in Molecular Biology, 166-189.

-

PubChem. 1-Amino-1H-pyrrole-2-carboxamide. Available from: [Link]

-

ResearchGate. Synthesis, characterisation and antimicrobial evaluation of some new pyrrole-2-carboxamide derivatives. Available from: [Link]

- Khan, S., Zhang, X., Lv, D., Zhang, Q., He, Y., Zhang, P., ... & Cui, G. (2020). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. Acta Pharmaceutica Sinica B, 10(2), 209-234.

- Reis, A. C., & Ciulli, A. (2020). A Caged E3 Ligase Ligand for PROTAC-mediated Protein Degradation with Light.

-

ResearchGate. SYNTHESIS, CHARACTERISATION AND ANTIMICROBIAL EVALUATION OF SOME NEW PYRROLE-2-CARBOXAMIDE DERIVATIVES. Available from: [Link]

-

National Institutes of Health. Identification of ligands for E3 ligases with restricted expression using fragment-based methods. Available from: [Link]

-

National Institutes of Health. Degradation of proteins by PROTACs and other strategies. Available from: [Link]

- Google Patents. United States Patent (19).

-

NIST WebBook. 1H-Pyrrole-2-carboxylic acid. Available from: [Link]

-

National Institutes of Health. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Available from: [Link]

-

PubChem. 1H-pyrrole-2-carboxamide. Available from: [Link]

- Google Patents. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.

-

National Institutes of Health. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Available from: [Link]

-

Wikipedia. Pyrrole. Available from: [Link]

-

ResearchGate. Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Available from: [Link]

-

Pharma's Almanac. PROTACS: Upgrading Small Molecule Inhibitors. Available from: [Link]

-

PubMed. N-Nitro-1H-pyrrole-2-carboxamide. Available from: [Link]

Sources

- 1. Pyrrole - Wikipedia [en.wikipedia.org]

- 2. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. chemscene.com [chemscene.com]

- 5. 1-Amino-1H-pyrrole-2-carboxamide | C5H7N3O | CID 10419180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Amino-1H-Pyrrole-2-Carboxamide | Properties, Uses, Safety Data & Supplier Information | High Purity Chemical | China Manufacturer [chemheterocycles.com]

- 7. This compound(1630906-75-0) 1H NMR [m.chemicalbook.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. precisepeg.com [precisepeg.com]

- 11. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of ligands for E3 ligases with restricted expression using fragment-based methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1H-pyrrole-2-carboxamide | C5H6N2O | CID 573553 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-Amino-1H-pyrrole-2-carboxamide hydrochloride solubility data

An In-Depth Technical Guide to the Solubility of 1-Amino-1H-pyrrole-2-carboxamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility of this compound, a heterocyclic compound of interest in pharmaceutical research. While specific experimental solubility data for this compound is not widely published, this document serves as a foundational resource, detailing the essential theoretical principles, robust experimental protocols for solubility determination, and modern analytical techniques for accurate quantification. By synthesizing established methodologies with practical insights, this guide empowers researchers to conduct their own solubility assessments, ensuring data integrity and advancing drug development initiatives.

Introduction: The Critical Role of Solubility in Drug Development

A drug's ability to be absorbed into the systemic circulation is fundamentally dependent on its solubility and permeability.[1] Poor aqueous solubility is a major hurdle in drug development, often leading to inadequate bioavailability and therapeutic failure.[1] Therefore, a thorough understanding and accurate measurement of a compound's solubility are paramount from the early stages of drug discovery through to formulation development.[2] This guide focuses on this compound, providing the necessary framework to characterize this crucial physicochemical property.

Physicochemical Profile of 1-Amino-1H-pyrrole-2-carboxamide and its Hydrochloride Salt

Understanding the inherent physicochemical properties of a compound is essential for interpreting its solubility behavior. Below is a summary of the known properties for 1-Amino-1H-pyrrole-2-carboxamide and its hydrochloride salt.

| Property | 1-Amino-1H-pyrrole-2-carboxamide | This compound | Reference |

| Molecular Formula | C₅H₇N₃O | C₅H₈ClN₃O | |

| Molecular Weight | 125.13 g/mol | 161.59 g/mol | [3] |

| CAS Number | 159326-69-9 | 1630906-75-0 | [4][3] |

| Topological Polar Surface Area (TPSA) | 74.04 Ų | Not available | |

| Computed logP | -0.6992 | Not available | [5] |

| Appearance | Solid (usually white or off-white) | Not specified | [6] |

Principles of Solubility Determination: Thermodynamic vs. Kinetic Solubility

When assessing the solubility of a compound, it is crucial to distinguish between two key measurements: thermodynamic and kinetic solubility.[2]

-

Thermodynamic Solubility : This is the equilibrium concentration of a compound in a given solvent at a specific temperature and pressure.[2][7] It represents the true solubility of the compound when the system has reached a state of equilibrium between the dissolved and undissolved solid.[7] The "gold standard" for determining thermodynamic solubility is the shake-flask method.[8]

-

Kinetic Solubility : This measures the concentration of a compound at which it precipitates from a solution that was initially prepared by dissolving the compound in an organic solvent (like DMSO) and then adding it to an aqueous buffer.[2][9] This method is often used in high-throughput screening during early drug discovery due to its speed.[2]

For drug development, thermodynamic solubility is the more relevant parameter as it better predicts the in vivo behavior of a drug.[2]

Experimental Protocol for Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[7][10] The following protocol outlines the key steps for determining the solubility of this compound.

Materials and Equipment

-

This compound (purity ≥97%)

-

Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology

-

Preparation of Saturated Solutions :

-

Add an excess amount of this compound to a series of glass vials, each containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached with a saturated solution.[1]

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration :

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to allow for equilibrium to be reached. This typically requires 24 to 72 hours, and the exact time should be determined experimentally.

-

-

Phase Separation :

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, two common methods are centrifugation and filtration.[9]

-

Centrifugation : Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes). This method can sometimes overestimate solubility if fine particles remain in the supernatant.[9]

-

Filtration : Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter. It is important to consider potential adsorption of the compound to the filter material, which could lead to an underestimation of solubility.[9]

-

-

-

Quantification :

-

Accurately dilute the clear, saturated filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted samples using a validated analytical technique, such as HPLC-UV.[11]

-

Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Analytical Techniques for Concentration Measurement

The choice of analytical method for quantifying the dissolved compound is critical for obtaining accurate solubility data.[9]

-

High-Performance Liquid Chromatography (HPLC) : This is the most common and reliable method.[11] It offers high specificity and can separate the parent compound from any impurities or degradation products. A UV-Vis detector is typically used for quantification.[11]

-

UV-Vis Spectroscopy : This method is faster than HPLC but is less specific.[9] It is suitable for pure compounds where there is no interference from other components in the solution.

-

Nephelometry : This technique measures the light scattered by undissolved particles in a suspension.[12] It can be used to determine solubility by identifying the concentration at which a compound begins to precipitate.[9][12]

Data Presentation and Interpretation

Solubility data should be presented in a clear and standardized format. The results are typically expressed in units of mass per volume (e.g., mg/mL or µg/mL) or in molarity (e.g., mM).[13]

Example Data Table:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |

| Deionized Water | 25 | Experimental Value | Calculated Value |

| PBS (pH 7.4) | 25 | Experimental Value | Calculated Value |

| 0.1 N HCl | 25 | Experimental Value | Calculated Value |

| Deionized Water | 37 | Experimental Value | Calculated Value |

| PBS (pH 7.4) | 37 | Experimental Value | Calculated Value |

| 0.1 N HCl | 37 | Experimental Value | Calculated Value |

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

pH : The solubility of ionizable compounds is highly dependent on the pH of the solvent. As a hydrochloride salt, this compound is expected to be more soluble in acidic conditions.

-

Temperature : Solubility is generally temperature-dependent. For most solids, solubility increases with temperature.

-

Polymorphism : The crystalline form of the compound can significantly impact its solubility. Different polymorphs can have different lattice energies, leading to variations in solubility.

-

Purity of the Compound : Impurities can affect the measured solubility.[10]

Conclusion

While specific, publicly available solubility data for this compound is limited, this guide provides a robust framework for its experimental determination. By following the detailed protocols and understanding the underlying principles, researchers can generate accurate and reliable solubility data. This information is indispensable for making informed decisions during lead optimization, pre-formulation, and formulation development, ultimately contributing to the successful advancement of new therapeutic agents.

References

- A review of methods for solubility determination in biopharmaceutical drug characteris

- 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec. (2024-04-04). (URL: )

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011-07-01). (URL: )

- A review of methods for solubility determination in biopharmaceutical drug characteriz

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (URL: )

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Public

- Solubility & Method for determination of solubility | PPTX - Slideshare. (URL: )

- Determination of solubility by gravimetric method: A brief review - National Journal of Pharmaceutical Sciences. (URL: )

- Solubility and Dissolution with HPLC or UV-Vis Detection - Improved Pharma. (2021-02-14). (URL: )

- Method Development & Method Validation for Solubility and Dissolution Curves. (URL: )

- 1-Amino-1H-Pyrrole-2-Carboxamide | Properties, Uses, Safety Data & Supplier Inform

- This compound, min 97%, 1 gram. (URL: )

- This compound - FDER | UNR. (URL: )

- 1-Amino-1H-pyrrole-2-carboxamide | C5H7N3O | CID 10419180 - PubChem. (URL: )

- 1630906-75-0|this compound|BLD Pharm. (URL: )

- This compound(1630906-75-0) 1 H NMR. (URL: )

- 159326-69-9 | 1-Amino-1H-pyrrole-2-carboxamide - ChemScene. (URL: )

Sources

- 1. pharmajournal.net [pharmajournal.net]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 1-Amino-1H-pyrrole-2-carboxamide | C5H7N3O | CID 10419180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. 1-Amino-1H-Pyrrole-2-Carboxamide | Properties, Uses, Safety Data & Supplier Information | High Purity Chemical | China Manufacturer [chemheterocycles.com]

- 7. researchgate.net [researchgate.net]

- 8. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. improvedpharma.com [improvedpharma.com]

- 12. rheolution.com [rheolution.com]

- 13. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

A Technical Guide to the Spectroscopic Characterization of 1-Amino-1H-pyrrole-2-carboxamide hydrochloride

Abstract: This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound 1-Amino-1H-pyrrole-2-carboxamide hydrochloride (CAS No. 1630906-75-0).[1][2][3][4] Intended for researchers, chemists, and drug development professionals, this document outlines the core principles, detailed experimental protocols, and comprehensive interpretation of the spectroscopic data that define the structure and purity of this compound. By integrating established methodologies with expert insights, this guide serves as a practical resource for the analytical validation of pyrrole-based scaffolds in scientific research.

Introduction: The Pyrrole Scaffold in Modern Research

The pyrrole ring is a fundamental heterocyclic motif present in a vast array of biologically active molecules and natural products. Its derivatives are integral to fields ranging from medicinal chemistry to materials science. This compound is a functionalized pyrrole building block, often utilized in the synthesis of more complex molecules, such as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3) for potential anti-tuberculosis therapies.[5]

Accurate structural elucidation and purity confirmation are paramount in any research and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstone analytical techniques for this purpose. This guide explains the "why" behind experimental choices and provides a self-validating framework for acquiring and interpreting high-quality spectroscopic data for this specific compound.

Compound Profile:

-

Name: this compound

-

Structure:

Figure 1. Chemical Structure of 1-Amino-1H-pyrrole-2-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Principle & Rationale for Experimental Choices

¹H (Proton) and ¹³C (Carbon-13) NMR are the most common experiments. The choice of solvent is critical for sample solubility and to avoid interfering signals.

-

Causality of Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is an ideal solvent for this compound.[6] Its high polarity effectively dissolves the hydrochloride salt, and its residual proton signal (a quintet at ~2.50 ppm) and carbon signals (~39.52 ppm) are well-defined and typically do not overlap with signals from the analyte.[7][8] Furthermore, labile protons, such as those on amine (-NH₂) and amide (-CONH₂) groups, are often observable in DMSO-d₆ due to slower hydrogen exchange rates compared to protic solvents like D₂O or methanol-d₄.

Experimental Protocol: NMR Data Acquisition

This protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.

-

Vortex the vial until the sample is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer): [9]

-

Insert the sample into the spectrometer.

-

Lock the instrument on the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

¹H NMR Acquisition:

-

Acquire a standard ¹H spectrum with a 90° pulse.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a relaxation delay of at least 2 seconds to ensure quantitative integration.

-

Acquire a minimum of 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Use a relaxation delay of 2-5 seconds.

-

Acquire a sufficient number of scans (typically >1024) to achieve adequate signal-to-noise, as ¹³C has a low natural abundance.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra correctly.

-

Calibrate the ¹H spectrum by setting the residual DMSO peak to 2.50 ppm. Calibrate the ¹³C spectrum by setting the DMSO-d₆ septet to 39.52 ppm.[7]

-

Integrate the ¹H signals and pick the peaks for both spectra.

-

Workflow for NMR Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Interpretation of NMR Data

Based on the known structure and data from similar pyrrole-2-carboxamide derivatives, the following signals are expected.[5][10]

¹H NMR (400 MHz, DMSO-d₆): The pyrrole ring protons will appear as distinct multiplets. The amide and amino protons will likely be broad singlets due to quadrupole broadening and exchange.

-

~ 7.5-8.0 ppm (br s, 2H): These signals correspond to the two protons of the carboxamide group (-C(=O)NH₂ ).

-

~ 6.9-7.1 ppm (m, 1H): This multiplet is assigned to the proton at the C5 position of the pyrrole ring.

-

~ 6.7-6.9 ppm (m, 1H): This signal corresponds to the proton at the C3 position.

-

~ 6.0-6.2 ppm (m, 1H): This multiplet is assigned to the proton at the C4 position.

-

~ 5.5-6.0 ppm (br s, 2H): This broad signal corresponds to the two protons of the amino group (-NH₂ ) attached to the pyrrole nitrogen.

¹³C NMR (100 MHz, DMSO-d₆): The spectrum will show five distinct carbon signals.

-

~ 161 ppm: The carbonyl carbon of the amide group (C =O).

-

~ 125-130 ppm: The carbon at the C2 position, attached to the carboxamide group.

-

~ 120-125 ppm: The carbon at the C5 position.

-

~ 110-115 ppm: The carbon at the C3 position.

-

~ 105-110 ppm: The carbon at the C4 position.

Data Summary Table:

| ¹H NMR (DMSO-d₆) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Amide Protons | 7.5 - 8.0 | br s | 2H | -CONH₂ |

| Pyrrole H5 | 6.9 - 7.1 | m | 1H | H-5 |

| Pyrrole H3 | 6.7 - 6.9 | m | 1H | H-3 |

| Pyrrole H4 | 6.0 - 6.2 | m | 1H | H-4 |

| Amino Protons | 5.5 - 6.0 | br s | 2H | -NH₂ |

| ¹³C NMR (DMSO-d₆) | Chemical Shift (ppm) | Assignment |

| Carbonyl Carbon | ~ 161 | C=O |

| Pyrrole C2 | ~ 125-130 | C-2 |

| Pyrrole C5 | ~ 120-125 | C-5 |

| Pyrrole C3 | ~ 110-115 | C-3 |

| Pyrrole C4 | ~ 105-110 | C-4 |

Mass Spectrometry (MS) Analysis

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and, through fragmentation, clues about its structure.

Principle & Rationale for Experimental Choices

-

Causality of Ionization Technique: Electrospray Ionization (ESI) is the preferred method for this compound. ESI is a soft ionization technique that is ideal for polar, thermally labile molecules like hydrochloride salts. It typically generates protonated molecular ions [M+H]⁺ in positive ion mode, which directly provides molecular weight information. The free base (1-Amino-1H-pyrrole-2-carboxamide) has a molecular weight of 125.13 g/mol .[11][12] Therefore, we expect to see a prominent ion at m/z 126.

Experimental Protocol: MS Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).

-

-

Instrument Setup (ESI-MS):

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Operate the mass spectrometer in positive ion detection mode.

-

Set the capillary voltage, cone voltage, and desolvation gas temperature and flow to optimal values for generating a stable signal.

-

-

Data Acquisition:

-

Acquire data over a mass range of m/z 50 to 500 to ensure capture of the molecular ion and any potential fragments.

-

For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

-

Interpretation of Mass Spectrum

-

Molecular Ion: The primary ion of interest will be the protonated molecule [M+H]⁺, where M is the free base.

-

Expected m/z (for C₅H₇N₃O + H⁺ = C₅H₈N₃O⁺): 126.07 (calculated exact mass).

-

-

Fragmentation: While ESI is a soft technique, some in-source fragmentation can occur. A plausible fragmentation pathway involves the loss of the carboxamide group.

Proposed Fragmentation Pathway

Caption: Proposed ESI-MS fragmentation pathway for [M+H]⁺.

Data Summary Table:

| Ion Species | Calculated m/z (Exact Mass) | Observed m/z (Expected) | Assignment |

| [M+H]⁺ | 126.0667 | ~126.1 | Protonated molecular ion of the free base |

| [M+H - CONH₂]⁺ | 82.0553 | ~82.1 | Loss of the carboxamide radical |

Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides a definitive analytical profile of this compound. The ¹H and ¹³C NMR spectra confirm the hydrogen and carbon framework of the pyrrole ring and its substituents, while ESI-MS verifies the molecular weight and elemental composition of the core molecule. The protocols and interpretive guidelines presented here offer a robust framework for researchers to ensure the identity, purity, and structural integrity of this valuable chemical building block in their scientific endeavors.

References

-

American Elements. (n.d.). This compound, min 97%. Retrieved from [Link]

-

FDER. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 1-Amino-1H-pyrrole-2-carboxamide. Retrieved from [Link]

-

ResearchGate. (2018). SYNTHESIS, CHARACTERISATION AND ANTIMICROBIAL EVALUATION OF SOME NEW PYRROLE-2-CARBOXAMIDE DERIVATIVES. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Erciyes University. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrrole-2-carboxylic acid. Retrieved from [Link]

-

PubMed Central. (n.d.). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Retrieved from [Link]

-

European Commission. (n.d.). CLEN Method Recording of Nuclear Magnetic Resonance Spectra of Organic Substances. Retrieved from [Link]

-

RSC Publishing. (2022). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-{2,5-dimethyl-3-[(E)-(1-methyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-pyrrol-1-yl}-3-methylbenzoic acid NMR Spectrum. Retrieved from [Link]

Sources

- 1. This compound(1630906-75-0) 1H NMR [m.chemicalbook.com]

- 2. 1630906-75-0|this compound|BLD Pharm [bldpharm.com]

- 3. calpaclab.com [calpaclab.com]

- 4. FCKeditor - Resources Browser [fder.unr.edu.ar]

- 5. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]

- 7. chem.washington.edu [chem.washington.edu]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. 1-Amino-1H-pyrrole-2-carboxamide | C5H7N3O | CID 10419180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1-Amino-1H-Pyrrole-2-Carboxamide | Properties, Uses, Safety Data & Supplier Information | High Purity Chemical | China Manufacturer [chemheterocycles.com]

The Commercial Availability and Application of 1-Amino-1H-pyrrole-2-carboxamide hydrochloride: A Technical Guide for Drug Discovery Professionals

Introduction: The Emergence of a Key Building Block in Targeted Protein Degradation

In the rapidly evolving landscape of drug discovery, the strategic design of novel chemical entities with high specificity and efficacy is paramount. Among the burgeoning therapeutic modalities, Proteolysis Targeting Chimeras (PROTACs) have garnered significant attention for their ability to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. The success of a PROTAC is intimately tied to the chemical nature of its constituent parts: a ligand for the protein of interest, a ligand for an E3 ubiquitin ligase, and the linker that connects them. It is within this critical linker chemistry that 1-Amino-1H-pyrrole-2-carboxamide hydrochloride has emerged as a valuable and commercially accessible building block.

This technical guide provides an in-depth analysis of this compound, offering researchers, medicinal chemists, and drug development professionals a comprehensive resource on its properties, availability, and strategic application. The pyrrole-2-carboxamide scaffold is of significant interest in medicinal chemistry for its role in bioactive molecules, including those with potential antimicrobial or antitumor activity[1]. This guide moves beyond a simple cataloging of suppliers to delve into the causality behind its use, providing actionable insights for its incorporation into drug discovery pipelines.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a building block is fundamental to its successful application in synthesis and the overall developability of the final compound. This compound is a solid, typically appearing as a white or off-white substance[2].

| Property | Value | Source |

| CAS Number | 1630906-75-0 | Multiple suppliers |

| Molecular Formula | C₅H₈ClN₃O | Multiple suppliers |

| Molecular Weight | 161.59 g/mol | Multiple suppliers |

| Appearance | White to off-white solid | [2] |

| Purity | ≥95% - 97% (typical) | Multiple suppliers |

| Storage | Room temperature, in a cool, dry place away from light and moisture.[2][3] | Store under inert gas. |

| Solubility | Experimental testing required for specific organic solvents.[2] |

Spectroscopic Characterization:

While a publicly available, peer-reviewed spectrum was not identified, spectral data for this compound is available from some commercial suppliers.[4] Based on its structure, the expected ¹H NMR spectrum would feature distinct signals for the three pyrrole ring protons, the amine protons, and the carboxamide protons. The chemical shifts of these protons would be influenced by the electron-withdrawing nature of the carboxamide group and the electron-donating amino group on the pyrrole ring.

Commercial Availability

This compound is readily available from a variety of chemical suppliers, catering to both research and development scale needs. The typical purity offered is in the range of 95-97%.

| Supplier | Product Number (Example) | Purity | Quantity (Example) |

| BLD Pharm | BDJHH033791 | - | - |

| ChemScene | CS-D0845 | ≥95% | - |

| CymitQuimica | IN-DA001TPT | - | 100mg, 250mg, 500mg, 1g |

| FDER | - | - | 100 mg |

| Sigma-Aldrich | ADV465750610 | - | - |

| Lab-Chemicals.com | - | - | - |

Note: This table is not exhaustive and is intended to provide a representative sample of commercial sources. Researchers should verify availability and specifications directly with suppliers.

Synthetic Considerations

While this compound is commercially available, an understanding of its synthesis can be valuable for troubleshooting, impurity profiling, or custom modifications. The synthesis of substituted pyrroles can be achieved through various established methods, such as the Knorr pyrrole synthesis, which involves the reaction of an α-amino ketone with an activated methylene compound, or the Piloty–Robinson synthesis from an aldehyde and hydrazine.[5] A plausible synthetic route to the core scaffold could involve a multi-step sequence starting from a suitable pyrrole precursor, followed by amination and carboxamide formation.

Application in Drug Discovery: A Key Component in PROTAC Linker Design

The primary utility of this compound in modern drug discovery lies in its role as a versatile building block for the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

The linker component of a PROTAC is not merely a passive spacer but plays a critical role in determining the efficacy of the molecule.[6][7][8][9] The length, rigidity, and chemical composition of the linker influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

This compound provides a rigid scaffold that can be readily incorporated into linker structures via amide bond formation. The primary amine of the hydrochloride salt can be coupled with a carboxylic acid-functionalized E3 ligase ligand or a fragment of the linker, while the carboxamide can be further functionalized or serve as a hydrogen bonding motif.

Logical Workflow: Incorporation into a PROTAC Synthesis

Caption: A generalized workflow for incorporating the aminopyrrole building block into a PROTAC molecule.

Experimental Protocols: Amide Bond Formation

The key reaction for incorporating this compound into a larger molecule is amide bond formation. The primary amine of the aminopyrrole acts as a nucleophile, reacting with an activated carboxylic acid. Given that the starting material is a hydrochloride salt, a base is required to liberate the free amine for the reaction.

Several reliable methods exist for amide coupling, and the choice of reagents often depends on the complexity of the substrates and the desired reaction conditions.[10][11][12][13] Below are two standard, field-proven protocols.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid, often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.[11][14]

Materials:

-

This compound

-

Carboxylic acid of interest

-

EDC (1.2 equivalents)

-

HOBt (1.2 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base (2.5 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) as solvent

Procedure:

-

To a stirred solution of the carboxylic acid (1 equivalent) and HOBt (1.2 equivalents) in anhydrous DMF at 0 °C, add EDC (1.2 equivalents).

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active ester.

-

In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DMF and add DIPEA (2.5 equivalents).

-

Add the solution of the free-based aminopyrrole to the activated carboxylic acid mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Experimental Workflow: EDC/HOBt Coupling

Caption: Step-by-step workflow for the EDC/HOBt mediated amide coupling protocol.

Protocol 2: HATU Mediated Amide Coupling

For more challenging couplings, uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective and often provide faster reaction times and higher yields.[12]

Materials:

-

This compound

-

Carboxylic acid of interest

-

HATU (1.2 equivalents)

-

DIPEA or other non-nucleophilic base (3.0 equivalents)

-

Anhydrous DMF

Procedure:

-

To a stirred solution of the carboxylic acid (1 equivalent), this compound (1.1 equivalents), and HATU (1.2 equivalents) in anhydrous DMF, add DIPEA (3.0 equivalents) at room temperature.

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Safety and Handling

As a matter of good laboratory practice, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. While a specific safety data sheet (SDS) for this compound is available from suppliers, general precautions for aminopyrrole derivatives should be observed.[15] These compounds may cause skin and eye irritation.[16] Avoid inhalation of dust and direct contact with skin and eyes.[17] In case of accidental exposure, follow standard first-aid procedures and consult the supplier's SDS.

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant applications in modern drug discovery, particularly in the construction of PROTAC linkers. Its rigid pyrrole core and reactive amino group provide a strategic anchor point for elaborating complex molecular architectures. By understanding its physicochemical properties, commercial availability, and the robust protocols for its incorporation into target molecules, researchers can effectively leverage this compound to accelerate the design and synthesis of novel therapeutics. This guide serves as a foundational resource to empower scientists in their pursuit of innovative medicines.

References

-

Bouling Chemical Co., Limited. 1-Amino-1H-Pyrrole-2-Carboxamide | Properties, Uses, Safety Data & Supplier Information. Available from: [Link]

-

Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. ACS Omega. 2021. Available from: [Link]

-

Chem-Impex. 1-Aminopyrrole. Available from: [Link]

-

Wikipedia. Pyrrole. Available from: [Link]

-

PubChem. 1H-pyrrole-2-carboxamide. Available from: [Link]

-

PubChem. 1-Amino-1H-pyrrole-2-carboxamide. Available from: [Link]

-

CDN. pyrrole-MSDS.pdf. Available from: [Link]

-

Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry. 2021. Available from: [Link]

-

Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica. 2015. Available from: [Link]

-

FDER. This compound. Available from: [Link]

-

SYNTHESIS, CHARACTERISATION AND ANTIMICROBIAL EVALUATION OF SOME NEW PYRROLE-2-CARBOXAMIDE DERIVATIVES. ResearchGate. 2017. Available from: [Link]

-

Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry. 2020. Available from: [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. 2009. Available from: [Link]

-

Novel approaches for the rational design of PROTAC linkers. ResearchGate. 2020. Available from: [Link]

-

Novel approaches for the rational design of PROTAC linkers. Exploration of Targeted Anti-tumor Therapy. 2020. Available from: [Link]

-

Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry. 2023. Available from: [Link]

-

Novel approaches for the rational design of PROTAC linkers. Semantic Scholar. 2020. Available from: [Link]

-

3-Aminopyrroles and their application in the synthesis of pyrrolo(3,2-d)pyrimidine (9-deazapurine) derivatives. ResearchGate. 2004. Available from: [Link]

-

One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. Molecules. 2011. Available from: [Link]

-

Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal. 2017. Available from: [Link]

Sources

- 1. 1-Amino-1H-pyrrole-2-carboxamide|CAS 159326-69-9 [benchchem.com]

- 2. 1-Amino-1H-Pyrrole-2-Carboxamide | Properties, Uses, Safety Data & Supplier Information | High Purity Chemical | China Manufacturer [chemheterocycles.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound(1630906-75-0) 1H NMR spectrum [chemicalbook.com]

- 5. Pyrrole - Wikipedia [en.wikipedia.org]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. explorationpub.com [explorationpub.com]

- 9. [PDF] Novel approaches for the rational design of PROTAC linkers | Semantic Scholar [semanticscholar.org]

- 10. Amide Synthesis [fishersci.co.uk]

- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. growingscience.com [growingscience.com]

- 13. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. chemimpex.com [chemimpex.com]

- 16. 1H-pyrrole-2-carboxamide | C5H6N2O | CID 573553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

stability and storage of 1-Amino-1H-pyrrole-2-carboxamide hydrochloride

An In-depth Technical Guide to the Stability and Storage of 1-Amino-1H-pyrrole-2-carboxamide hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. Understanding its chemical stability and establishing optimal storage conditions are paramount to ensuring its integrity, shelf-life, and the reproducibility of experimental results. This guide provides a comprehensive overview of the factors influencing the stability of this compound, extrapolated from the known chemistry of pyrrole derivatives and hydrochloride salts. It outlines potential degradation pathways, recommended storage and handling procedures, and a protocol for conducting forced degradation studies to elucidate its specific stability profile.

Introduction: Chemical Profile of this compound

This compound is a pyrrole derivative featuring an amino group at the 1-position and a carboxamide group at the 2-position of the pyrrole ring. The hydrochloride salt form generally enhances the solubility and stability of the parent compound. Its chemical structure combines the aromatic pyrrole ring with reactive functional groups, which dictates its chemical behavior and potential instabilities.

Chemical Structure:

-

Compound: 1-Amino-1H-pyrrole-2-carboxamide

-

Form: Typically a solid, white or off-white in appearance[1]

The presence of the pyrrole ring, an N-amino group, and a carboxamide moiety suggests potential susceptibility to hydrolysis, oxidation, and photolytic degradation. The hydrochloride salt implies that the compound is basic and has been protonated, which can influence its reactivity and hygroscopicity.

Fundamental Principles of Stability for Pyrrole Derivatives

While specific stability data for this compound is not extensively documented in publicly available literature, the stability of the core pyrrole structure and related derivatives has been investigated. Pyrrole itself is known to be a colorless liquid that darkens upon exposure to air, indicating a susceptibility to oxidation or polymerization.[3] Studies on other pyrrole derivatives have highlighted their lability under various stress conditions.

For instance, research on pyrrolo[3,4-c]pyridine-1,3-dione derivatives has shown them to be:

-

Unstable in Alkaline and Acidic Media: Susceptible to hydrolysis.[4][5]

-

Sensitive to Oxidizing Agents: The degree of sensitivity is dependent on the specific chemical structure.[4][5]

These findings suggest that this compound may exhibit similar instabilities.

Potential Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be postulated. Understanding these potential routes is crucial for developing appropriate storage and handling strategies.

Hydrolytic Degradation

The carboxamide group is susceptible to hydrolysis under both acidic and alkaline conditions, which would lead to the formation of 1-amino-1H-pyrrole-2-carboxylic acid and ammonia. The N-amino group could also be a site for hydrolysis, although this is generally less common. Given that the compound is a hydrochloride salt, the immediate environment will be acidic upon dissolution in neutral water, which could influence the rate of hydrolysis. Studies on related compounds have shown that pyrrole derivatives can be labile in acidic media.[4][5]

Oxidative Degradation

The pyrrole ring is an electron-rich aromatic system, making it susceptible to oxidation.[3] Exposure to atmospheric oxygen, peroxides, or other oxidizing agents could lead to the formation of various oxidation products, potentially involving ring-opening or the formation of hydroxylated or carbonylated derivatives. This can often be observed as a change in color of the material.

Photolytic Degradation

Many aromatic and heterocyclic compounds are known to be photolabile.[4][5] The pyrrole ring can absorb UV radiation, leading to the formation of excited states that can undergo various photochemical reactions. This could result in dimerization, polymerization, or rearrangement of the molecule.

The following diagram illustrates a potential degradation pathway for this compound.

Caption: Potential Degradation Pathways for this compound.

Recommended Storage and Handling

Proper storage and handling are critical to maintain the quality and stability of this compound. The following recommendations are based on general best practices for hygroscopic, light-sensitive, and potentially air-sensitive compounds.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place.[1] | Reduces the rate of chemical degradation. |

| Humidity | Store in a dry environment.[1] | As a hydrochloride salt, the compound is likely hygroscopic. Moisture can promote hydrolysis and degradation. |

| Light | Protect from light.[1] | To prevent photolytic degradation. Use of amber vials or storage in a dark cabinet is recommended. |

| Atmosphere | Store in a tightly sealed container.[1] For long-term storage, consider storage under an inert atmosphere (e.g., argon or nitrogen). | Prevents exposure to atmospheric moisture and oxygen, which can cause hydrolysis and oxidation.[1] |

| pH | Avoid exposure to strong acids and bases. | The compound is expected to be more stable in a neutral pH range.[4][5] |

| Incompatible Materials | Store separately from strong oxidizing agents, acids, and bases.[6][7] | To prevent chemical reactions that could lead to degradation. |

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9][10][11][12]

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[11][13][14]

Experimental Protocol: Forced Degradation Study

To definitively determine the stability of this compound, a forced degradation study is essential. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways.

Objective

To evaluate the intrinsic stability of this compound under various stress conditions, including hydrolysis, oxidation, and photolysis, as recommended by ICH guidelines.

Materials and Methods

-

This compound

-

HPLC grade water, acetonitrile, and methanol

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)

-

A calibrated HPLC system with a UV detector or a mass spectrometer

-

A photostability chamber

-

A calibrated oven and pH meter

Experimental Workflow

Caption: Workflow for a Forced Degradation Study.

Data Analysis

The results from the HPLC analysis will allow for the determination of the percentage of the parent compound remaining under each stress condition over time. The appearance of new peaks will indicate the formation of degradation products. A stability-indicating method should be developed where the parent compound and all major degradation products are well-resolved.

Conclusion

While specific stability data for this compound is limited, an understanding of the chemical properties of the pyrrole ring, carboxamide and amino functional groups, and the nature of hydrochloride salts allows for informed recommendations for its storage and handling. The compound is likely susceptible to degradation by hydrolysis, oxidation, and photolysis. Therefore, it is imperative to store it in a cool, dry, and dark place in a tightly sealed container. For any research or development activities, it is highly recommended to perform a forced degradation study to establish its intrinsic stability profile and to identify any potential degradation products that may impact its efficacy, safety, or the interpretation of experimental data.

References

- Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PubMed Central. (n.d.).

-

Pyrrole - Wikipedia. (n.d.). Retrieved from [Link]

- 1-Amino-1H-Pyrrole-2-Carboxamide | Properties, Uses, Safety Data & Supplier Information. (n.d.). Bouling Chemical Co., Limited.

-

1H-pyrrole-2-carboxamide | C5H6N2O | CID 573553 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed. (n.d.). Retrieved from [Link]

-

pyrrole-MSDS.pdf. (n.d.). CDN. Retrieved from [Link]

-

Hydrochloric Acid Handbook. (n.d.). Oxy. Retrieved from [Link]

-

1-Amino-1H-pyrrole-2-carboxamide | C5H7N3O | CID 10419180 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety - MDPI. (n.d.). Retrieved from [Link]

-

Standard Operating Procedure. (n.d.). Retrieved from [Link]

-

Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. - Merck Millipore. (n.d.). Retrieved from [Link]

-

Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Research in Chemistry. (n.d.). Retrieved from [Link]

-

Storing Corrosive Liquids: Safe Hydrochloric Acid Storage Solutions. (2018, April 11). Retrieved from [Link]

-

Hypoxia-Inducible Factor-1α, a Novel Molecular Target for a 2-Aminopyrrole Derivative: Biological and Molecular Modeling Study - MDPI. (n.d.). Retrieved from [Link]

-

Short and Modular Synthesis of Substituted 2-Aminopyrroles | Organic Letters. (2021, April 30). Retrieved from [Link]

-

Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. (n.d.). Retrieved from [Link]

-

Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PubMed Central. (2023, December 5). Retrieved from [Link]

-

Hydrochloric Acid Storage Tanks: Storage Requirements and Precautions. (2023, July 11). Retrieved from [Link]

Sources

- 1. 1-Amino-1H-Pyrrole-2-Carboxamide | Properties, Uses, Safety Data & Supplier Information | High Purity Chemical | China Manufacturer [chemheterocycles.com]

- 2. 1-Amino-1H-pyrrole-2-carboxamide | C5H7N3O | CID 10419180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyrrole - Wikipedia [en.wikipedia.org]

- 4. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. aksci.com [aksci.com]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 14. Resources for Managing Your Corrosive Storage | U.S. Chemical Storage [uschemicalstorage.com]

An In-depth Technical Guide to 1-Amino-1H-pyrrole-2-carboxamide Hydrochloride: A Versatile Synthetic Building Block

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic use of versatile building blocks is paramount for the efficient construction of complex molecular architectures. Among these, nitrogen-containing heterocycles are of particular importance due to their prevalence in biologically active compounds.[1][2] 1-Amino-1H-pyrrole-2-carboxamide and its hydrochloride salt represent a uniquely functionalized pyrrole derivative, poised for a variety of chemical transformations. Its structure, featuring a reactive N-amino group, a modifiable carboxamide moiety, and an aromatic pyrrole core, offers multiple handles for synthetic diversification. This guide provides an in-depth analysis of the synthesis, reactivity, and application of this building block, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Handling

A thorough understanding of a building block's physical properties is critical for its effective use in synthesis. The hydrochloride salt form of 1-Amino-1H-pyrrole-2-carboxamide is typically a solid that is easier to handle and store compared to the free base.[3]

| Property | Data | Source |

| Chemical Formula | C₅H₈ClN₃O | PubChem |

| Molecular Weight | 161.59 g/mol | PubChem |

| Appearance | White to off-white solid | [3] |

| CAS Number | 1630906-75-0 | [4] |

| Canonical SMILES | C1=CN(C(=C1)C(=O)N)N.Cl | PubChem |

| Solubility | Experimental testing required for specific solvents. | [3] |

| Storage | Store in a cool, dry place in a tightly sealed container, away from heat and direct sunlight.[3] | Bouling Chemical |

Safety and Handling: 1-Amino-1H-pyrrole-2-carboxamide hydrochloride should be handled in a well-ventilated area, preferably a fume hood, using standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes. It should be stored separately from incompatible materials such as strong oxidizing agents.[3]

Synthesis of the Building Block

The utility of any building block begins with its accessible synthesis. While numerous methods exist for constructing pyrrole-2-carboxamide scaffolds, a common strategy involves the cyclization of appropriately substituted precursors.[5][6] A representative conceptual workflow for the synthesis of the N-aminated pyrrole core is outlined below. The process often starts from acyclic precursors that undergo a cyclization and subsequent functional group manipulation to yield the desired product.

Caption: Conceptual workflow for the synthesis of the title compound.

Core Reactivity and Synthetic Applications

The synthetic power of this compound lies in its ability to participate in a diverse range of chemical reactions, primarily leveraging the reactivity of the N-amino group and the pyrrole ring.

The N-Amino Group as a Synthetic Handle

The N-amino group (a hydrazine derivative) is a potent nucleophile and a precursor to a 1,3-dipole, making it the most versatile reactive site on the molecule. Its primary application is in the construction of fused heterocyclic systems through cycloaddition and condensation reactions.

1. Cyclocondensation for Fused Pyrazolo[1,5-a]pyrimidines:

A cornerstone reaction of N-amino heterocycles is their cyclocondensation with 1,3-dielectrophiles, such as β-diketones or α,β-unsaturated ketones, to form fused bicyclic systems.[7] Specifically, reacting 1-Amino-1H-pyrrole-2-carboxamide with compounds like acetylacetone or ethyl acetoacetate under acidic or thermal conditions leads to the formation of a pyrazolo[1,5-a]pyrimidine scaffold. This scaffold is a "privileged structure" in medicinal chemistry, frequently found in potent kinase inhibitors used in targeted cancer therapy.[8][9][10]

The general mechanism involves an initial condensation of the N-amino group with one of the carbonyl groups of the dielectrophile, followed by an intramolecular cyclization and dehydration to yield the aromatic fused ring system.

Caption: Reaction schematic for building medicinally relevant scaffolds.

2. Inverse Electron Demand Diels-Alder (IEDDA) Reactions:

The N-aminopyrrole system can be viewed as a potent azadiene. In reactions with electron-deficient dienophiles, such as 1,3,5-triazines, it can undergo an inverse electron demand Diels-Alder (IEDDA) cycloaddition.[11][12][13] This pericyclic reaction provides a powerful method for constructing fused pyridazine or pyrimidine ring systems. The reaction proceeds via a [4+2] cycloaddition, followed by a retro-Diels-Alder elimination of a small molecule (like ammonia) to afford the final aromatic product. This strategy offers a highly efficient route to complex nitrogen-rich heterocycles.[11][12]

Modifications of the Pyrrole Ring and Carboxamide

While the N-amino group dominates the reactivity, other sites can also be functionalized:

-

Electrophilic Aromatic Substitution: The pyrrole ring is electron-rich and can undergo electrophilic substitution reactions such as halogenation or nitration, although the reaction conditions must be carefully controlled to avoid side reactions with the amino and amide groups.[1]

-

Carboxamide Derivatization: The primary amide can be hydrolyzed to the corresponding carboxylic acid, reduced to an amine, or dehydrated to a nitrile, offering further avenues for diversification. The synthesis of pyrrole-2-carboxamide derivatives is a key strategy in the development of inhibitors for targets like mycobacterial membrane protein large 3 (MmpL3) in tuberculosis treatment.[14]

Applications in Drug Discovery: A Case Study on Kinase Inhibitors